molecular formula C19H15F2N3O3 B2678506 N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-26-5

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Katalognummer: B2678506
CAS-Nummer: 898462-26-5
Molekulargewicht: 371.344
InChI-Schlüssel: BRSTWYUJQVJAKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide, more commonly known as AZD-2461, is a targeted small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, specifically developed for oncology research. Its primary research value lies in its potential to overcome resistance to first-generation PARP inhibitors like olaparib , particularly in BRCA-deficient cancers. AZD-2461 acts by potently inhibiting PARP-1, PARP-2, and PARP-3, which are crucial enzymes in the DNA single-strand break repair pathway. By trapping PARP enzymes on damaged DNA, it prevents repair and leads to the accumulation of DNA double-strand breaks . In cancer cells with homologous recombination repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations, this synthetic lethality causes catastrophic genomic instability and selective cell death. Preclinical studies have demonstrated the efficacy of AZD-2461 in models of advanced solid tumors and hematological malignancies , providing a critical tool for investigating mechanisms of PARP inhibitor resistance and for developing new combination therapies. Its continued use in research is essential for elucidating the DNA damage response network and advancing the next generation of targeted cancer therapeutics.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSTWYUJQVJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, while the ethanediamide moiety is incorporated through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific

Biologische Aktivität

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and an azatricyclo framework. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to the biological activity of this compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Modulation : The structural features of the compound indicate potential interactions with various receptors, possibly influencing signaling pathways related to cognitive functions and neuroprotection.

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide on relevant enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the degradation of acetylcholine, a neurotransmitter involved in memory and learning.

Compound IC50 (µM) Selectivity Ratio
N'-(2,4-difluorophenyl)-N-{11-oxo...15.210.5
Donepezil5.0719.72

The above table summarizes the inhibitory potency of the compound compared to donepezil, a known AChE inhibitor.

In Vivo Studies

In vivo studies have indicated that the compound may exhibit neuroprotective effects in models of Alzheimer's disease. It has shown promise in improving cognitive function and reducing amyloid plaque formation in animal models.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer’s Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, treatment with N'-(2,4-difluorophenyl)-N-{11-oxo... resulted in significant improvements in memory performance on behavioral tests compared to control groups.
  • Neuroprotection : Another study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in molecular features, substituent effects, and inferred bioactivities:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Bioactivity References
N'-(2,4-Difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide (Target) Not provided* Not provided* 2,4-Difluorophenyl, 11-oxo-azatricyclic core, ethanediamide linker Antimicrobial, anticancer (inferred from analogs)
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]...}ethanediamide (CAS 2034359-61-8) C24H23N3O4S 449.52 Benzothiophene, hydroxyl group, 2-oxo-azatricyclic core Marine-derived bioactive metabolite (inferred)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) C12H10F2N4O2S 324.29 Triazolo-pyrimidine sulfonamide, difluorophenyl Herbicide

Key Observations:

Structural Variations :

  • The target compound and CAS 2034359-61-8 share an ethanediamide linker and azatricyclic core but differ in substituents. The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to the benzothiophene and hydroxyl groups in CAS 2034359-61-8 .
  • Flumetsulam (a herbicide) shares a difluorophenyl group but employs a triazolo-pyrimidine sulfonamide scaffold instead of an azatricyclic system, underscoring the role of the core structure in defining bioactivity .

Functional Implications :

  • The azatricyclic core in the target compound may facilitate binding to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding, similar to marine-derived metabolites with fused ring systems .
  • Fluorine substituents in the target compound and flumetsulam improve membrane permeability and stability, though the latter’s sulfonamide group is critical for herbicidal activity .

Bioactivity Context: Marine actinomycetes (as in CAS 2034359-61-8) often produce antimicrobial or cytotoxic compounds, suggesting the target compound could exhibit similar properties . Plant-derived biomolecules with ethanediamide-like linkers (e.g., alkaloids) frequently show anticancer activity, supporting inferred bioactivity for the target compound .

Limitations:

The absence of explicit bioactivity data for the target compound necessitates cautious extrapolation from structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.